Dibutyltin oxide

Catalog No.
S525936
CAS No.
818-08-6
M.F
C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn
M. Wt
248.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyltin oxide

CAS Number

818-08-6

Product Name

Dibutyltin oxide

IUPAC Name

dibutyl(oxo)tin

Molecular Formula

C8H18OSn
(C4H9)2SnO
(C8H18SnO)x
C8H18OSn

Molecular Weight

248.94 g/mol

InChI

InChI=1S/2C4H9.O.Sn/c2*1-3-4-2;;/h2*1,3-4H2,2H3;;

InChI Key

JGFBRKRYDCGYKD-UHFFFAOYSA-N

SMILES

CCCC[Sn](=O)CCCC

solubility

Solubility in water, mg/l at 20 °C: 3.9-4.2 (very poor)

Synonyms

Dibutyltin oxide; Dibutyloxotin; Dibutyltin-oxide; Dibutyloxostannane; Dibutylstannane oxide; Dibutylstannium oxide;

Canonical SMILES

CCCC[Sn](=O)CCCC

The exact mass of the compound Dibutyltin oxide is 250.038 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water, mg/l at 20 °c: 3.9-4.2 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28130. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dibutyltin oxide (DBTO) is a polymeric organotin(IV) compound widely procured as a highly efficient pseudo-homogeneous catalyst for esterification, transesterification, and polycondensation reactions, as well as a critical reagent for the regioselective functionalization of polyols [1]. In its pure state, DBTO exists as a colorless, insoluble solid characterized by a network of interconnected Sn2O2 and Sn4O4 rings. However, upon heating with alcohols, carboxylic acids, or esters, it dissolves to form active monomeric or dimeric tin-alkoxide and stannylene acetal species [2]. This solubility behavior allows it to be handled easily as a stable solid precursor while functioning as a highly active homogeneous catalyst in situ. For industrial and laboratory buyers, DBTO offers an optimal balance of thermal stability, high Lewis acidity, and distinct steric geometry, making it a benchmark material for non-phosgene polycarbonate synthesis, high-molecular-weight polyester production, and complex carbohydrate chemistry [1].

Substituting dibutyltin oxide with other common esterification catalysts, such as titanium tetrabutoxide (Ti(OBu)4), dibutyltin dilaurate (DBTDL), or standard base catalysts, frequently leads to process failures or degraded product profiles [1]. Unlike DBTDL, which contains labile laurate ligands that can contaminate high-purity polymer matrices or pharmaceutical intermediates, DBTO introduces only the reactive oxide/hydroxide framework, minimizing residual organic byproducts. Furthermore, in regioselective organic synthesis, generic base catalysts fail to differentiate between structurally similar hydroxyl groups, resulting in complex mixtures of mono- and poly-substituted products [2]. DBTO forms a rigid, five-membered stannylene acetal intermediate with cis-diols, which directs subsequent alkylation or acylation with high regioselectivity. Replacing DBTO with generic Lewis acids or alternative tin salts disrupts this specific coordination geometry, drastically reducing target yields and necessitating costly downstream chromatographic separations [2].

Regioselective Mono-Functionalization of Polyols

In the functionalization of complex diols and carbohydrates, DBTO demonstrates exceptional regiocontrol compared to standard base-catalyzed conditions. When utilized for the mono-tosylation of glycols, the addition of catalytic DBTO (2 mol%) accelerates the reaction by over an order of magnitude compared to the uncatalyzed or standard triethylamine-mediated baseline [1]. More importantly, DBTO directs the functionalization exclusively to the primary or less sterically hindered equatorial hydroxyl group via a stannylene intermediate, achieving isolated yields of 80-98% for the target mono-tosylated product[2]. In contrast, generic base catalysis yields a statistical mixture of unreacted, mono-, and di-tosylated products, often resulting in less than 40% target yield [1].

Evidence DimensionTarget product yield and reaction rate
Target Compound Data80-98% yield of mono-tosylated product; >10x rate acceleration
Comparator Or BaselineStandard base catalysis (e.g., DMAP/Et3N without Sn) yielding <40% target product with significant di-tosylation
Quantified Difference>2-fold increase in target yield and elimination of poly-substituted byproducts
Conditions2 mol% DBTO, TsCl, Et3N, CH2Cl2 or toluene solvent

Allows pharmaceutical and fine chemical buyers to bypass extensive chromatographic purification by ensuring high-purity mono-functionalized intermediates.

Catalytic Activity in Diphenyl Carbonate (DPC) Synthesis

For the non-phosgene synthesis of polycarbonates, the transesterification of dimethyl carbonate with phenol requires a highly active catalyst to overcome thermodynamic limitations. Comparative evaluations of homogeneous metal catalysts reveal that DBTO significantly outperforms titanium and aluminum alternatives [1]. In standardized batch reactor studies, DBTO achieved a diphenyl carbonate (DPC) yield of 43% and a selectivity of 88%, driven by the rapid formation of active tin-phenoxide intermediates. Titanium tetrabutoxide, a common industrial substitute, exhibits lower intrinsic reaction rates and inferior selectivity under identical thermal conditions, complicating the downstream separation of the target DPC from anisole byproducts [1].

Evidence DimensionDPC yield and reaction selectivity
Target Compound Data43% DPC yield with 88% selectivity
Comparator Or BaselineTitanium and aluminum-based homogeneous catalysts
Quantified DifferenceSuperior yield and selectivity profile compared to Ti/Al benchmarks, minimizing anisole byproduct formation
ConditionsTransesterification of dimethyl carbonate and phenol, batch reactor, optimized catalyst concentration

Enables higher throughput and reduces downstream purification costs in the green synthesis of polycarbonate precursors.

Kinetic Efficiency in Polyesterification and Transesterification

In high-temperature polyesterification and transesterification processes, DBTO provides a robust kinetic profile that resists thermal deactivation. Computational and experimental kinetic modeling demonstrates that DBTO operates via a highly efficient carbonyl insertion mechanism, yielding an overall predicted rate constant of 180 cm3/(mol s) at 197 °C for the transesterification of dimethyl terephthalate with ethylene glycol[1]. While some Sn(II) catalysts like tin(II) acetate may show higher initial theoretical turnover, DBTO offers superior thermal stability and structural robustness in the polymer melt, preventing the rapid catalyst degradation and polymer discoloration often associated with more labile metal salts or titanium alkoxides [1].

Evidence DimensionTransesterification rate constant and thermal robustness
Target Compound DataRate constant of 180 cm3/(mol s) at 197 °C
Comparator Or BaselineTin(II) acetate and Titanium(IV) alkoxides
Quantified DifferenceBalances high kinetic activity (180 cm3/(mol s)) with greater thermal stability in polymer melts than Sn(II) alternatives
ConditionsTransesterification of DMT with ethylene glycol at 197 °C

Provides polymer manufacturers with a reliable, thermally stable catalyst that ensures consistent molecular weight growth without compromising optical clarity.

Synthesis of Complex Carbohydrates and APIs

DBTO is the reagent of choice for forming stannylene acetals to achieve highly regioselective alkylation, acylation, or tosylation of polyols, directly leveraging its superior regiocontrol over generic base catalysts[1].

Non-Phosgene Polycarbonate Production

Utilized as a high-efficiency transesterification catalyst for producing diphenyl carbonate (DPC) from dimethyl carbonate and phenol, capitalizing on its high selectivity and yield compared to titanates[2].

High-Molecular-Weight Polyester Manufacturing

Deployed in the melt polycondensation of specialty polyesters, where its thermal stability and high kinetic rate constant prevent polymer discoloration and degradation [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

DryPowder; OtherSolid
WHITE POWDER.

Exact Mass

250.038

Boiling Point

161.9 °C

Density

Relative density (water = 1): 1.5

LogP

5.33 (calculated)

Appearance

Solid powder

Melting Point

105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

T435H74FO0

GHS Hazard Statements

Aggregated GHS information provided by 587 companies from 27 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 587 companies. For more detailed information, please visit ECHA C&L website;
Of the 26 notification(s) provided by 582 of 587 companies with hazard statement code(s):;
H301 (80.24%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (18.9%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (39.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.32%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (81.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (80.76%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (81.44%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H370 (40.72%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (51.03%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (30.58%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (52.75%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (44.16%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 25 °C: 0.000004

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

818-08-6

Wikipedia

Dibutyltin oxide

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Stannane, dibutyloxo-: ACTIVE

Dates

Last modified: 08-15-2023
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